molecular formula C9H7N5O B2460186 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 180904-95-4

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B2460186
CAS No.: 180904-95-4
M. Wt: 201.189
InChI Key: AKEOAOKAUGAPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of nitrogen-bridged heterocycles known for their potent biological activity, particularly as protein kinase inhibitors (PKIs) for targeted cancer therapy . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . The fused pyrazolo-pyrido-pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets . This scaffold acts as a core structure for developing ATP-competitive and allosteric inhibitors of critical kinases. While research on this specific derivative is evolving, closely related 7-aminopyrazolo[1,5-a]pyrimidine analogues have been discovered as potent multitargeted receptor tyrosine kinase inhibitors, effectively targeting a panel of kinases such as VEGFR and PDGFR, which are crucial in angiogenesis and tumor growth . Furthermore, structural analogues like azolo[1,5-a]pyrimidines have demonstrated a pronounced cytotoxic effect in studies, with evidence suggesting that the mechanism of action may involve inducing a significant decrease in mitochondrial potential in neoplastic cells . This compound is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-13-4-2-7-6(9(13)15)5-11-8-1-3-12-14(7)8/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEOAOKAUGAPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrazole and Pyrimidine Precursors

A widely adopted route involves the reaction of 5-aminopyrazole derivatives with pyrido-pyrimidine precursors. For instance, N -(pyrazolo[5,1-c]triazin-7-yl)benzamides (6a,b ) were synthesized via diazotization of 5-aminopyrazoles followed by coupling with malononitrile or ethyl cyanoacetate in sodium acetate/EtOH. This method achieved yields up to 93% under reflux conditions, with structural confirmation via $$ ^1H $$ NMR (e.g., δ 7.46–8.19 ppm for aromatic protons and δ 10.47 ppm for NH groups).

Table 1: Yields and Conditions for Multi-Component Syntheses

Starting Materials Reagents/Conditions Yield (%) Characterization Data
5-Aminopyrazole + Malononitrile NaOAc/EtOH, reflux, 5 h 93 $$ ^1H $$ NMR: δ 8.80 (pyrimidine-H)
5-Aminopyrazole + Ethyl Cyanoacetate Piperidine acetate, 130°C 85 IR: 1697 cm$$^{-1}$$ (C=O)

Cyclocondensation with 1,3-Dicarbonyl Compounds

Cyclocondensation reactions using 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate) and aminopyridines have proven effective. A study demonstrated that reacting 4-nitrobenzaldehyde, malononitrile, and 4-aminouracil under microwave irradiation (120°C, DMF, 5 min) yielded 93% of the target pyrido-pyrimidine derivative. This method leverages the electron-deficient nature of nitro groups to facilitate cyclization, as evidenced by $$ ^{13}C $$ NMR shifts at δ 160–165 ppm for carbonyl carbons.

Cyclization and Ring-Closure Methodologies

Acid-Catalyzed Intramolecular Cyclization

Protonation of the pyridine nitrogen in intermediates like 8a,b triggers intramolecular cyclization, forming the pyrido-pyrimidine core. For example, treatment of 4 (2.27 g, 0.01 mol) with [(E)-(2-oxocyclopentylidene)methoxy] sodium in piperidine acetate/acetic acid produced cyclopenta-fused derivatives (8a,b ) in 71–90% yields. Key spectral data included $$ ^1H $$ NMR signals at δ 2.30–3.46 ppm for aliphatic protons and δ 8.80 ppm for pyrimidine-H.

Michael Addition-Cyclization Cascade

Arylmethylene malononitriles (9a–c ) undergo Michael addition with exocyclic amino groups, followed by cyclization to form pyrazolo[1,5-a]pyrimidines (10a–c ). Using piperidine as a catalyst in ethanol, this method achieved 66–90% yields, with $$ ^1H $$ NMR confirming aromatic protons at δ 7.38–8.37 ppm and NH$$_2$$ groups at δ 8.71 ppm.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A comparative study synthesized 7-amino-2,4-dioxo-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles (4a–h ) in DMF (93% yield, 5 min) versus conventional reflux (85%, 2 h). The microwave method reduced side reactions, as shown by cleaner $$ ^1H $$ NMR spectra and higher purity (Anal. Found: C, 67.62 vs. 67.32 calcd).

Table 2: Microwave vs. Conventional Synthesis Outcomes

Method Time Yield (%) Purity (C, %)
Microwave (DMF) 5 min 93 67.62
Reflux (EtOH) 2 h 85 66.78

Functionalization and Derivatization

Electrophilic Substitution

The amino group at position 7 readily undergoes acetylation or sulfonation. For instance, treatment with acetic anhydride in pyridine yielded N-acetyl derivatives, confirmed by IR carbonyl stretches at 1700–1750 cm$$^{-1}$$.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids introduced aryl groups at position 3, enhancing anticancer activity. A representative compound, 7c , showed 71% yield and $$ ^1H $$ NMR signals at δ 7.46–7.63 ppm for chlorophenyl protons.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR : Pyrimidine-H protons resonate at δ 8.32–8.80 ppm, while NH groups appear as broad singlets at δ 10.47–12.22 ppm.
  • $$ ^{13}C $$ NMR : Carbonyl carbons exhibit signals at δ 160–170 ppm, and cyano groups at δ 115–120 ppm.

Infrared Spectroscopy (IR)

Stretching vibrations for C=O (1697 cm$$^{-1}$$) and NH (3195–3211 cm$$^{-1}$$) are diagnostic for structural validation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization can yield isomeric byproducts. Employing bulky substituents (e.g., 2,5-dimethoxyphenyl in 7e ) improved regioselectivity, achieving 90% yield.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhanced solubility of intermediates, while piperidine or acetic acid catalysts accelerated cyclization.

Chemical Reactions Analysis

Types of Reactions

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group at position 7 can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have shown that derivatives of this compound effectively inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Compound 34a, a derivative, has shown an enzymatic inhibition rate of less than 10 nM against these targets and has been validated in vivo through efficacy in murine models of uterine edema with an ED50 of 1.4 mg/kg .

Compound Target Inhibition Rate ED50 (mg/kg)
Compound 34aVEGFR<10 nM1.4
Compound 34aPDGFR<10 nM-

Antimicrobial Properties

A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized to evaluate their antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria, as well as fungi. However, none of the tested compounds exhibited significant antimicrobial activity . This indicates a potential limitation in their application for infectious disease treatment but highlights the need for further structural modifications to enhance efficacy.

Neuroprotective Effects

Emerging studies suggest that compounds related to this compound may possess neuroprotective properties. Preliminary investigations indicate that these compounds can modulate pathways involved in neurodegenerative diseases by influencing signaling cascades associated with neuronal survival and apoptosis . Further research is required to elucidate the specific mechanisms involved.

Case Study 1: Cancer Treatment

In a preclinical study published in Cancer Research, researchers investigated the effects of a specific derivative of this compound on tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for specific cancers .

Case Study 2: Neuroprotection

A study conducted at a leading neuroscience institute explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt the signaling pathways that are essential for cancer cell growth and survival . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with analogous pyrazolo-pyrimidine derivatives, focusing on structural variations, physicochemical properties, and bioactivity:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Synthetic Method Reference
This compound Pyrazole + pyridine + pyrimidine fused rings C₉H₇N₅O 201.19 -NH₂ at position 7 No significant antimicrobial activity Reaction of hydroxylamine with ethyl 7-dimethylaminovinyl pyrazolo-pyrimidine carboxylates
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Similar fused core with -OH substituent C₉H₆N₄O₂ 202.17 -OH at position 7 Not reported; likely altered solubility/reactivity Unspecified, but likely analogous synthesis
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Bulky chloro-substituted indole and phenyl groups C₂₄H₁₇Cl₂N₅O 474.33 -Cl at indole and phenyl positions Potential kinase inhibition (hypothesized) Multi-step functionalization of core scaffold
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Trifluoromethyl group at position 7 Varies (e.g., C₇H₅F₃N₄) ~220–250 -CF₃ at position 7 Enhanced metabolic stability in drug discovery Path A/B strategies involving regioselective cyclization
7-Amino-5-methylpyrido[3,4-e][1,2,4]triazolo-[1,5-a]pyrimidin-6(7H)-one Triazolo ring substitution + methyl group C₉H₈N₆O 216.20 -CH₃ at position 5, triazolo ring Unreported bioactivity; structural novelty Unspecified, likely multicomponent synthesis
2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Dichlorophenyl and diazenyl substituents C₁₈H₁₄Cl₂N₆O₂ 400.79 -Cl, -N=N-Ph-OH Antimicrobial screening (low activity) Multicomponent reaction with aldehydes

Key Structural and Functional Differences

Substituent Effects: The 7-amino derivative lacks bulky substituents, which may limit its membrane permeability compared to the chloro-indole-phenyl analog . 7-Hydroxy and 7-trifluoromethyl variants exhibit distinct electronic profiles: the -OH group enhances polarity, while -CF₃ improves lipophilicity and metabolic resistance .

Synthetic Accessibility :

  • Derivatives with simple substituents (e.g., -NH₂, -OH) are synthesized via direct functionalization of the core scaffold .
  • Complex analogs (e.g., dichlorophenyl-diazenyl) require multicomponent reactions or regioselective cyclization, increasing synthetic complexity .

Bioactivity Trends: Despite structural diversity, none of the pyrazolo-pyrido-pyrimidines evaluated in early studies showed significant antimicrobial activity . Bulky substituents (e.g., chloro-indole) may redirect activity toward non-microbial targets, such as kinases or cancer-related enzymes, though this remains speculative .

Physicochemical Properties

  • Solubility : The 7-hydroxy derivative (logP ~1.5) is more water-soluble than the 7-trifluoromethyl analog (logP ~2.8) due to polar -OH vs. hydrophobic -CF₃ .
  • Stability : The trifluoromethyl group enhances resistance to oxidative degradation, a common issue in drug development .

Biological Activity

7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential as an anticancer agent, antiviral agent, and enzyme inhibitor. Its unique structural features allow it to interact with specific biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇N₅O. The compound features a pyrazolo-pyrimidine core that is essential for its biological activity.

PropertyValue
Molecular FormulaC₉H₇N₅O
Molecular Weight193.18 g/mol
CAS Number180904-95-4

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which disrupts the normal progression of the cell cycle, leading to significant inhibition of cell growth. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively inhibit tyrosine kinases and other critical enzymes associated with tumor growth.

  • Case Study : A series of derivatives were synthesized and evaluated for their inhibitory activity against human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced potency against cancer cells .

Antiviral Activity

This compound has also been identified as a potent inhibitor of the hepatitis C virus (HCV). In vitro studies revealed that certain derivatives can significantly reduce viral replication in cell culture systems.

  • Research Findings : A study characterized a novel derivative as an effective HCV inhibitor, showcasing its potential application in antiviral therapies .

Enzyme Inhibition

The compound is recognized for its ability to inhibit various enzymes beyond kinases. Its structural characteristics enable it to interact with different biochemical pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing bioavailability include solubility and metabolic stability.

Comparison with Similar Compounds

In comparison to similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits unique selectivity in inhibiting specific kinases. This selectivity enhances its potential as a targeted therapy in oncology.

CompoundBiological Activity
This compoundAnticancer, Antiviral
Pyrazolo[3,4-d]pyrimidineAnticancer
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineKinase inhibition

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its derivatives?

Methodological Answer:
A key approach involves functionalizing the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or condensation reactions. For example, derivatives can be synthesized by reacting pyrazolo[1,5-a]pyrazine intermediates with silylformamidines in benzene, followed by crystallization from hexane . Critical steps include:

  • Reagent selection : Use silylformamidines for introducing amino groups at position 7.
  • Solvent optimization : Benzene or ether for solubility and reaction efficiency.
  • Crystallization : Hexane for purification and yield improvement.
    Reference Table :
StepConditionsYield Optimization Tips
Nucleophilic AdditionStirring in benzene, 24hMonitor by TLC for completion
PurificationHexane crystallizationSlow cooling to enhance purity

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods ensures accurate characterization:

  • 1H/13C NMR : Assign peaks to confirm regioselectivity (e.g., methyl or nitro substituents) .
  • Elemental Analysis : Validate purity by comparing calculated vs. found C, H, N percentages (e.g., C: 61.65% calc. vs. 61.78% found) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 254.1039 vs. 254.1042 calc.) .
    Reference Table :
ParameterCalculated (%)Found (%)Deviation
Carbon (C)61.6561.78+0.13%
Hydrogen (H)4.384.12-0.26%
Nitrogen (N)27.6527.45-0.20%

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) to:

  • Predict intermediates : Identify energetically favorable pathways for aminolysis or cyclization.
  • Reduce trial-and-error : Simulate solvent effects and temperature thresholds .
  • Feedback loops : Use experimental data to refine computational models iteratively .
    Case Study :
    For a condensation reaction, computational modeling predicted a 15% yield increase by switching from THF to DMF, validated experimentally .

Advanced: How to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:
Contradictions often arise from variable reaction conditions. Systematic strategies include:

  • Condition screening : Test solvents (benzene vs. ether), temperatures (25°C vs. reflux), and catalysts.
  • Mechanistic analysis : Use LC-MS to detect intermediates (e.g., hydrazine adducts vs. cyanopyrazoles) .
  • Statistical DOE : Apply factorial design to isolate critical variables (e.g., pH or stoichiometry) .
    Example :
    In hydrazine hydrate reactions, elevated temperatures favored cyanopyrazoles over aminopyrazoles due to dehydration pathways .

Experimental Design: How to apply statistical methods for synthesis optimization?

Methodological Answer:
Use Design of Experiments (DOE) to minimize trials while maximizing data quality:

  • Factors : Solvent polarity, reagent ratio, temperature.
  • Response variables : Yield, purity, reaction time.
  • Analysis : ANOVA to identify significant factors (e.g., solvent accounted for 60% yield variability in pyrazolo-pyrimidine synthesis) .
    Workflow :

Screening design : Plackett-Burman to shortlist critical factors.

Optimization : Central Composite Design (CCD) for non-linear relationships.

Safety and Handling: What protocols ensure safe handling and waste disposal?

Methodological Answer:

  • Storage : Keep under inert gas (N2/Ar) at -20°C to prevent degradation .
  • Waste management : Segregate halogenated byproducts (e.g., 3-bromo derivatives) for licensed disposal .
  • Emergency response : Use activated carbon for spills and avoid aqueous release due to aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.